4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-3-4-9-8-10-5(2)6(13-8)7(11)12/h3H,1,4H2,2H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNBZZJKQDHVBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Prop-2-enylamino Group: The prop-2-enylamino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid may involve:
Batch or Continuous Flow Processes: These processes ensure consistent quality and yield.
Catalysts and Reagents: The use of catalysts such as palladium or nickel can enhance reaction efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The prop-2-enylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiazoles.
Scientific Research Applications
4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Material Science: The compound is explored for its use in the synthesis of polymers and advanced materials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction Pathways: It may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Structural Features
The thiazole core is conserved across all analogs, but substituent variations at positions 2 and 4 dictate their functional diversity. Below is a structural comparison (Table 1):
Table 1: Structural Comparison of Thiazole Derivatives
*Calculated based on molecular formula.
Key Observations :
- Steric Effects: Bulky substituents like (4-methylphenoxy)methyl () may hinder membrane permeability compared to smaller groups like ethyl ().
Physicochemical Properties
Table 2: Physicochemical Data
*Estimated using analog data.
Key Observations :
Key Observations :
- Antidiabetic Activity: The 2-methylbenzylamino analog () demonstrated significant reduction in hyperglycemia, likely via antioxidant and anti-inflammatory pathways.
- Enzyme Inhibition: Substituted benzylamino derivatives () show potent xanthine oxidase inhibition, critical for treating gout.
Biological Activity
4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid is a compound belonging to the thiazole family, characterized by its heterocyclic structure containing sulfur and nitrogen. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. The following sections will explore its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid is C10H12N2O2S, with a molecular weight of 224.28 g/mol. Its structure includes:
- Thiazole Ring : A five-membered ring containing nitrogen and sulfur.
- Methyl Group : At the fourth position of the thiazole ring.
- Prop-2-enylamino Group : Substituted at the second position.
- Carboxylic Acid Group : Present at the fifth position.
Antimicrobial Properties
Research indicates that compounds in the thiazole class exhibit significant antimicrobial activity. Specifically, 4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid has shown effectiveness against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 125 µg/mL | 250 µg/mL |
| Escherichia coli | 100 µg/mL | 200 µg/mL |
| Pseudomonas aeruginosa | >1000 µg/mL | >1000 µg/mL |
This data suggests that the compound possesses potent activity against Gram-positive bacteria while exhibiting reduced efficacy against Gram-negative strains.
Anticancer Activity
In addition to its antimicrobial properties, 4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid has been investigated for its anticancer potential. Studies have indicated that this compound can inhibit specific enzymes related to cancer cell proliferation. For example, it has shown promising results in inhibiting xanthine oxidase with IC50 values ranging from 3.6 to 9.9 μM for various derivatives .
The mechanism by which 4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites of enzymes such as xanthine oxidase, leading to decreased enzyme activity.
- Electrophilic Interactions : The thiazole ring can participate in electrophilic aromatic substitutions due to the presence of nitrogen and sulfur atoms.
Synthesis Pathways
The synthesis of 4-Methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid can be achieved through several methods:
- Hantzsch Thiazole Synthesis : Involves the condensation of α-haloketones with thiourea.
- Nucleophilic Substitution : Introduction of the prop-2-enylamino group through nucleophilic substitution reactions.
- Esterification : Final steps may include esterification reactions to yield various derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activities and potential applications of this compound:
- Antimicrobial Screening : A study demonstrated that derivatives of thiazole exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Antioxidant Activity : Compounds derived from thiazoles have also been evaluated for their ability to scavenge free radicals, indicating potential antioxidant properties .
- Pharmacological Applications : Ongoing research explores the use of this compound as a pharmaceutical intermediate in drug development targeting various diseases.
Q & A
What are the optimal synthetic routes for 4-methyl-2-(prop-2-enylamino)-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
Level: Intermediate
Methodological Answer:
The synthesis typically involves cyclization of precursors like thiourea derivatives or condensation of α-bromo ketones with thioamides. Key optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while aqueous acidic/basic conditions are used for hydrolysis of ester intermediates .
- Catalysis: Lewis acids (e.g., ZnCl₂) or mild bases (e.g., NaHCO₃) improve reaction rates and regioselectivity .
- Temperature control: Reflux in acetic acid (100–110°C) ensures complete cyclization but may require inert atmospheres to prevent oxidation of the propenylamine group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
